molecular formula C11H13FN2O4 B11859962 Diethyl 2-(5-fluoropyrimidin-4-yl)malonate

Diethyl 2-(5-fluoropyrimidin-4-yl)malonate

Cat. No.: B11859962
M. Wt: 256.23 g/mol
InChI Key: LHTPPSLHTTXCOO-UHFFFAOYSA-N
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Description

Diethyl 2-(5-fluoropyrimidin-4-yl)malonate is a chemical compound with the molecular formula C₁₁H₁₃FN₂O₄. It is known for its applications in various fields of scientific research, particularly in organic synthesis and pharmaceutical development. The compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a malonate ester group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(5-fluoropyrimidin-4-yl)malonate typically involves the reaction of diethyl malonate with 5-fluoropyrimidine under specific conditions. One common method includes the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 5-fluoropyrimidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-fluoropyrimidin-4-yl)malonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Carboxylic Acids: From hydrolysis of ester groups

    β-Keto Esters: From condensation reactions with carbonyl compounds

Scientific Research Applications

Diethyl 2-(5-fluoropyrimidin-4-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(5-fluoropyrimidin-4-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity to these targets, potentially inhibiting their activity. The malonate ester group can also participate in covalent bonding with active site residues, leading to irreversible inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • 5-Fluoropyrimidine
  • Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Uniqueness

Diethyl 2-(5-fluoropyrimidin-4-yl)malonate is unique due to the combination of the fluorinated pyrimidine ring and the malonate ester group. This structural arrangement imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

diethyl 2-(5-fluoropyrimidin-4-yl)propanedioate

InChI

InChI=1S/C11H13FN2O4/c1-3-17-10(15)8(11(16)18-4-2)9-7(12)5-13-6-14-9/h5-6,8H,3-4H2,1-2H3

InChI Key

LHTPPSLHTTXCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=NC=C1F)C(=O)OCC

Origin of Product

United States

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